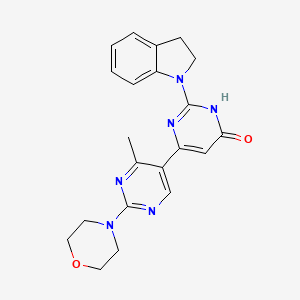![molecular formula C16H20N4O2 B6116154 6-cyclopentyl-2-(4-morpholinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B6116154.png)
6-cyclopentyl-2-(4-morpholinyl)pyrido[4,3-d]pyrimidin-5(6H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-cyclopentyl-2-(4-morpholinyl)pyrido[4,3-d]pyrimidin-5(6H)-one, also known as CPI-455, is a small molecule inhibitor of the bromodomain and extra-terminal (BET) family of proteins. BET proteins are epigenetic readers that regulate gene expression by binding to acetylated lysine residues on histones. CPI-455 has shown promising results in preclinical studies as a potential treatment for cancer and other diseases.
Wirkmechanismus
BET proteins play a critical role in the regulation of gene expression. They bind to acetylated lysine residues on histones and recruit transcriptional machinery to activate gene expression. 6-cyclopentyl-2-(4-morpholinyl)pyrido[4,3-d]pyrimidin-5(6H)-one works by binding to the bromodomain of BET proteins, which prevents their interaction with acetylated histones. This leads to the downregulation of oncogenic gene expression and inhibition of cancer cell growth.
Biochemical and Physiological Effects:
6-cyclopentyl-2-(4-morpholinyl)pyrido[4,3-d]pyrimidin-5(6H)-one has been shown to have a specific effect on the expression of genes involved in cancer cell growth and survival. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. 6-cyclopentyl-2-(4-morpholinyl)pyrido[4,3-d]pyrimidin-5(6H)-one has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is critical for tumor growth and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
6-cyclopentyl-2-(4-morpholinyl)pyrido[4,3-d]pyrimidin-5(6H)-one has shown promising results in preclinical studies, but there are some limitations to its use in the lab. 6-cyclopentyl-2-(4-morpholinyl)pyrido[4,3-d]pyrimidin-5(6H)-one is a small molecule inhibitor, which means that it may not be effective against all types of cancer. Additionally, the efficacy of 6-cyclopentyl-2-(4-morpholinyl)pyrido[4,3-d]pyrimidin-5(6H)-one may be affected by the genetic makeup of the cancer cells being studied. Finally, the pharmacokinetics of 6-cyclopentyl-2-(4-morpholinyl)pyrido[4,3-d]pyrimidin-5(6H)-one may limit its use in vivo, as it may not be able to reach therapeutic concentrations in certain tissues.
Zukünftige Richtungen
There are several potential future directions for the study of 6-cyclopentyl-2-(4-morpholinyl)pyrido[4,3-d]pyrimidin-5(6H)-one. One area of interest is the combination of 6-cyclopentyl-2-(4-morpholinyl)pyrido[4,3-d]pyrimidin-5(6H)-one with other cancer therapies, such as chemotherapy or immunotherapy. Another area of interest is the development of more potent and selective BET inhibitors. Finally, the use of 6-cyclopentyl-2-(4-morpholinyl)pyrido[4,3-d]pyrimidin-5(6H)-one in other disease areas, such as inflammatory diseases or neurological disorders, is an area of active research.
Synthesemethoden
6-cyclopentyl-2-(4-morpholinyl)pyrido[4,3-d]pyrimidin-5(6H)-one can be synthesized using a multistep process starting from commercially available starting materials. The synthesis involves the formation of a pyridine ring, followed by the introduction of a morpholine group and a cyclopentyl group. The final step involves the formation of a lactam ring to give 6-cyclopentyl-2-(4-morpholinyl)pyrido[4,3-d]pyrimidin-5(6H)-one.
Wissenschaftliche Forschungsanwendungen
6-cyclopentyl-2-(4-morpholinyl)pyrido[4,3-d]pyrimidin-5(6H)-one has been extensively studied in preclinical models of cancer. It has been shown to inhibit the growth of various cancer cell lines, including acute myeloid leukemia, multiple myeloma, and lung cancer. 6-cyclopentyl-2-(4-morpholinyl)pyrido[4,3-d]pyrimidin-5(6H)-one works by blocking the binding of BET proteins to acetylated histones, which leads to downregulation of oncogenic gene expression.
Eigenschaften
IUPAC Name |
6-cyclopentyl-2-morpholin-4-ylpyrido[4,3-d]pyrimidin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2/c21-15-13-11-17-16(19-7-9-22-10-8-19)18-14(13)5-6-20(15)12-3-1-2-4-12/h5-6,11-12H,1-4,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNZACJRKJYPNAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C=CC3=NC(=NC=C3C2=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N~1~-ethyl-N~1~-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N~2~-methyl-N~2~-(4-pyridinylmethyl)glycinamide](/img/structure/B6116075.png)
![2-[4-(4-methoxyphenyl)-1-piperazinyl]-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one](/img/structure/B6116077.png)
![N-(2,6-dichlorophenyl)-2-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B6116079.png)
![1-pentacyclo[6.6.6.0~2,7~.0~9,14~.0~15,20~]icosa-2,4,6,9,11,13,15,17,19-nonaen-4-ylethanone oxime](/img/structure/B6116083.png)

![ethyl 4-[1-(1H-indol-3-ylmethyl)-3-piperidinyl]-1-piperazinecarboxylate](/img/structure/B6116107.png)
![3-(2-chlorophenyl)-4-{[2-(4-methoxyphenyl)-1-pyrrolidinyl]carbonyl}-5-methylisoxazole](/img/structure/B6116108.png)
![5-[(1,3-benzodioxol-5-yloxy)methyl]-N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B6116114.png)
![N~2~,N~2~-diethyl-N~1~-{1-[4-methyl-2-(4-pyridinyl)-5-pyrimidinyl]ethyl}glycinamide](/img/structure/B6116115.png)
![N-{1-methyl-2-oxo-2-[(1-phenylethyl)amino]ethyl}-2-thiophenecarboxamide](/img/structure/B6116120.png)
![2-[(1-acetyl-4-piperidinyl)oxy]-N-(2-allyl-2-hydroxy-1-methyl-4-penten-1-yl)-5-chlorobenzamide](/img/structure/B6116128.png)

![5-[1-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)-2-pyrrolidinyl]-2-thiophenecarboxamide](/img/structure/B6116161.png)
![5-(4-methoxybenzylidene)-3-[3-oxo-3-(1-piperidinyl)propyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6116163.png)